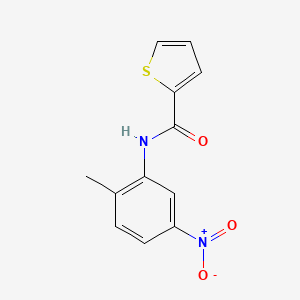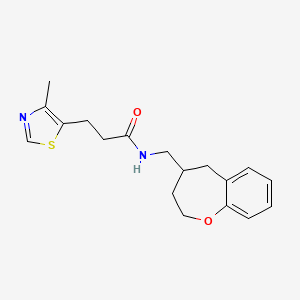![molecular formula C19H21NO B5682846 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a unique antipsychotic medication that is effective for patients who are resistant to other antipsychotic drugs.
Mechanism of Action
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine reduces the activity of dopamine in the brain, which can reduce symptoms of psychosis. Clozapine also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and mood. Clozapine also has anti-inflammatory effects and has been shown to reduce the levels of cytokines, which are molecules involved in the immune response. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Clozapine has a number of advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory and neuroprotective effects, which may be useful for studying the effects of inflammation and neurodegeneration on the brain. However, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine also has limitations for lab experiments. It can be difficult to administer in animal models, as it requires frequent monitoring of blood levels to ensure safety. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine can have side effects, such as sedation and weight gain, which may confound experimental results.
Future Directions
There are a number of future directions for 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine research. One area of interest is the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, there is interest in studying the anti-inflammatory and neuroprotective effects of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new antipsychotic medications that are based on the mechanism of action of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, but with fewer side effects. Finally, there is interest in studying the genetic factors that contribute to treatment response to 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, which may help to identify patients who are most likely to benefit from the medication.
Conclusion
Clozapine is a unique antipsychotic medication that has been extensively studied for its efficacy in treating schizophrenia. It has a well-established mechanism of action and has been shown to have anti-inflammatory and neuroprotective effects. While 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has limitations for lab experiments, there are a number of future directions for research, including the potential use of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine in treating other psychiatric disorders and the development of new antipsychotic medications based on its mechanism of action.
Synthesis Methods
The synthesis of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine with 2,2-dimethylpropanoic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. The yield of the synthesis process is typically around 60%.
Scientific Research Applications
Clozapine has been extensively researched for its efficacy in treating schizophrenia. It has been shown to be effective for patients who are resistant to other antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. Additionally, 5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.
properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXNIMVSZFWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5682797.png)
![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![N-(4-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5682812.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)


![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)